molecular formula C10H6FNO2 B116313 3-Fluoroquinoline-4-carboxylic acid CAS No. 153880-32-1

3-Fluoroquinoline-4-carboxylic acid

Cat. No.: B116313
CAS No.: 153880-32-1
M. Wt: 191.16 g/mol
InChI Key: URNNQQQRGXUMBY-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoroquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoroquinoline-4-carboxylic acid involves inhibiting bacterial DNA synthesis. It binds to and interferes with the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair in bacteria. This leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-4-carboxylic acid
  • 7-Fluoroquinoline-4-carboxylic acid
  • 8-Fluoroquinoline-4-carboxylic acid

Uniqueness

3-Fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom significantly influences its reactivity and interaction with biological targets, making it a valuable compound for developing new pharmaceuticals .

Properties

IUPAC Name

3-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNQQQRGXUMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479755
Record name 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153880-32-1
Record name 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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